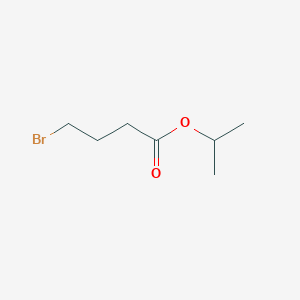
Isopropyl 4-bromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-bromobutanoate is an organic compound with the molecular formula C7H13BrO2 It is an ester derivative of 4-bromo-butyric acid, where the carboxylic acid group is esterified with isopropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-butyric acid isopropyl ester typically involves the esterification of 4-bromo-butyric acid with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
4-Bromo-butyric acid+IsopropanolH2SO44-Bromo-butyric acid isopropyl ester+Water
Industrial Production Methods: On an industrial scale, the production of 4-bromo-butyric acid isopropyl ester can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 4-bromobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to 4-bromo-butyric acid and isopropanol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 4-hydroxy-butyric acid isopropyl ester, 4-cyano-butyric acid isopropyl ester, or 4-amino-butyric acid isopropyl ester.
Reduction: 4-Bromo-butanol.
Hydrolysis: 4-Bromo-butyric acid and isopropanol.
Applications De Recherche Scientifique
Isopropyl 4-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-bromo-butyric acid isopropyl ester involves its reactivity as an ester and the presence of the bromine atom, which makes it susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products.
Comparaison Avec Des Composés Similaires
4-Bromo-butyric acid ethyl ester: Similar ester but with ethyl alcohol instead of isopropanol.
4-Bromo-butyric acid methyl ester: Similar ester but with methyl alcohol.
4-Bromo-butyric acid: The parent acid without esterification.
Uniqueness: Isopropyl 4-bromobutanoate is unique due to its specific ester group, which can influence its reactivity and solubility properties compared to other esters. The isopropyl group can provide steric hindrance, affecting the rate of nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C7H13BrO2 |
|---|---|
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
propan-2-yl 4-bromobutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 |
Clé InChI |
MHBIPWRIXWNMJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CCCBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8747857.png)
![(3R,4S)-3-[2-(tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B8747862.png)

![N-[4-(2-dimethylaminoethylsulfamoyl)phenyl]acetamide](/img/structure/B8747869.png)
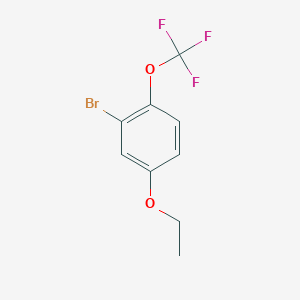
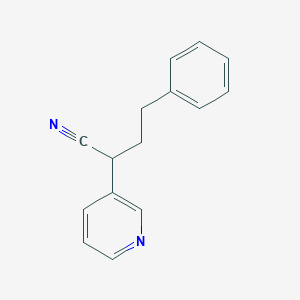
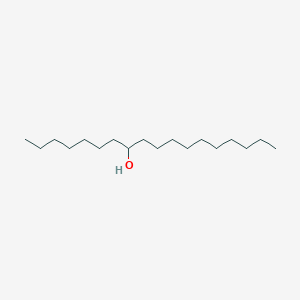
![9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one](/img/structure/B8747909.png)
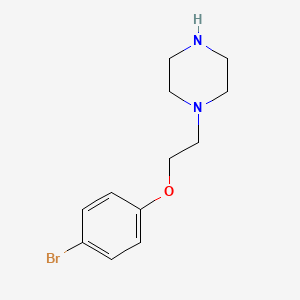

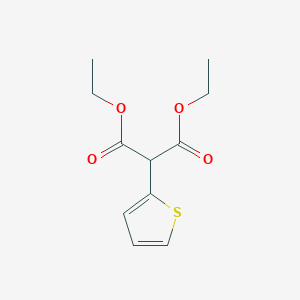
![3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B8747925.png)
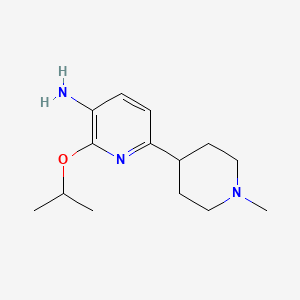
![Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8747944.png)
